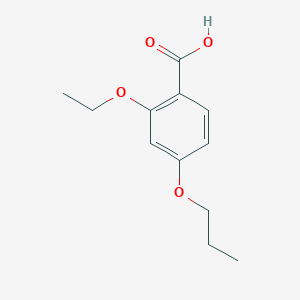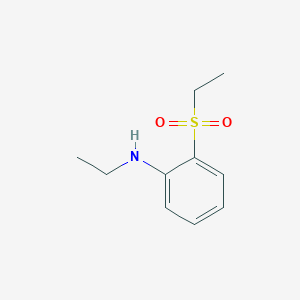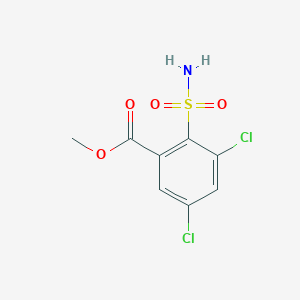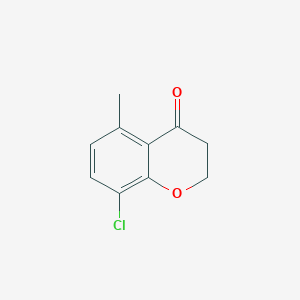
2-Ethoxy-4-propoxybenzoic acid
Vue d'ensemble
Description
“2-Ethoxy-4-propoxybenzoic acid” is a chemical compound with the molecular formula C12H16O4 . It is a derivative of benzoic acid, which is a common constituent in a variety of essential plant oils and is widely used in the food and cosmetics industries .
Molecular Structure Analysis
The molecular structure of “2-Ethoxy-4-propoxybenzoic acid” consists of a benzoic acid core with ethoxy (C2H5O) and propoxy (C3H7O) functional groups attached . The exact 3D conformation of the molecule would depend on the spatial arrangement of these groups.Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
2-Ethoxy-4-propoxybenzoic acid and its derivatives have been utilized in various synthetic processes. Notably, it's involved in the synthesis of quinazolinone derivatives with antimicrobial activity. This application is significant in pharmaceutical research, particularly in the development of novel antimicrobial agents (El-Hashash et al., 2011).
Organic Chemistry and Catalysis
In organic chemistry, derivatives of 2-Ethoxy-4-propoxybenzoic acid have been explored for their potential as proton shuttles in selective functionalization processes. This exploration is crucial in developing more efficient and selective synthetic routes in organic chemistry (Pi et al., 2018).
Development of Imaging Agents
Research has shown the potential of 2-Ethoxy-4-propoxybenzoic acid derivatives in developing imaging agents for medical applications. Specifically, these derivatives have been investigated for their role in imaging cerebral β-amyloid plaques in Alzheimer's disease using positron emission tomography (PET), which is significant in the early diagnosis and treatment of this condition (Cui et al., 2012).
Antioxidant Properties
There's also research indicating the antioxidant properties of compounds derived from 2-Ethoxy-4-propoxybenzoic acid. These properties are essential in various applications, including food preservation, pharmaceuticals, and potentially in the management of oxidative stress-related diseases (Rubio-Cortés et al., 2021).
Thermodynamic Properties
The thermodynamic properties of 2-Ethoxy-4-propoxybenzoic acid derivatives have been studied, providing insights into their physical characteristics and potential applications in materials science. Such studies are crucial in the design of new materials and understanding their behavior under different conditions (Silva et al., 2010).
Mécanisme D'action
Target of Action
It is known that benzylic compounds typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Mode of Action
The mode of action of 2-Ethoxy-4-propoxybenzoic acid involves reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . The compound undergoes reactions that are typical of benzylic compounds, which can be either SN1 or SN2 .
Biochemical Pathways
It is known that benzylic compounds typically participate in suzuki–miyaura (sm) coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
A study on a similar compound, 4-[2-(4-isopropylbenzamido)ethoxy]benzoic acid, showed that after intravenous administration, the concentrations in the plasma decreased rapidly, then increased to a peak concentration at 4 hours .
Result of Action
It is known that benzylic compounds typically undergo reactions that result in the formation of new compounds via the sn1 or sn2 pathways .
Action Environment
It is known that the rate of reaction of benzylic compounds can be influenced by factors such as the presence of halogens and their electronegativity .
Propriétés
IUPAC Name |
2-ethoxy-4-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-7-16-9-5-6-10(12(13)14)11(8-9)15-4-2/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTJXZQTEYZYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-propoxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1418471.png)



![2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid](/img/structure/B1418477.png)



![2-Methyl-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B1418481.png)




